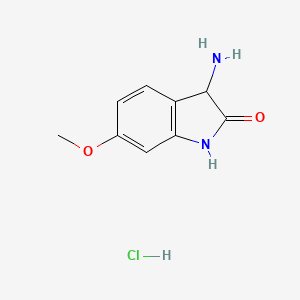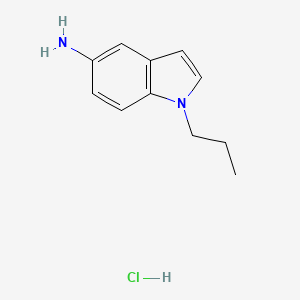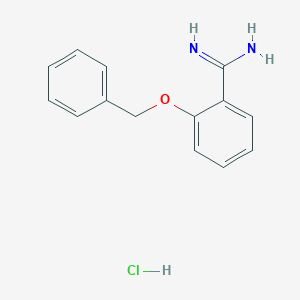
3-苄基-1,2,4-噁二唑-5-羧酸
描述
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound with the molecular weight of 204.19 . Its IUPAC name is 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid involves several steps. The yield of the synthesis process can vary, but it has been reported to be as high as 71.9% . The product appears as a light yellow liquid with a melting point between 158-160°C .Molecular Structure Analysis
The molecular structure of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is characterized by the presence of a five-membered 1,2,4-oxadiazole heterocyclic ring . This ring contains one oxygen and two nitrogen atoms . The InChI code for this compound is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Physical and Chemical Properties Analysis
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a light yellow liquid with a melting point between 158-160°C . Its molecular weight is 204.19 . The compound’s InChI code is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .科学研究应用
抗感染剂
1,2,4-噁二唑已被合成作为抗感染剂,对多种病原体具有活性。它们表现出 抗菌、抗病毒 和 抗利什曼原虫 的特性。 这些化合物的设计通常需要考虑构效关系 (SAR),以优化其对特定靶标的有效性 .
作用机制研究
1,2,4-噁二唑衍生物的作用机制已通过分子对接技术进行了研究。 例如,已探索了这些化合物与 克氏锥虫 半胱氨酸蛋白酶克氏锥虫蛋白酶的相互作用,以了解其抗锥虫活性及其细胞毒性 .
杂环骨架的合成
含氮和含氧骨架(如 1,2,4-噁二唑)的合成非常重要,因为它们在药物发现中具有多功能性。 这些骨架对于创建可以对抗耐药微生物的新化学实体至关重要 .
药物应用
噁二唑作为药效团中的重要成分或药物分子中的连接体发挥作用。它们在医学应用中被用作 抗癌、血管扩张剂、抗惊厥药 和 抗糖尿病 剂。 它们的结构多样性允许开发各种各样的药物化合物 .
高能材料
由于其良好的氧平衡和正的生成热,噁二唑衍生物已被确立为潜在的高能核心材料。 它们的高能行为使它们适合在材料科学领域应用 .
生物活性
噁二唑衍生物,包括 1,3,4-噁二唑变体,已显示出显着的生物活性。 这些包括 抗抑郁、抗惊厥、镇痛、除草、肌肉松弛、杀虫、抗疟疾、抗肿瘤、抗 HCV、抗炎 和 杀虫 活性 .
合成路线
通往噁二唑的合成路线多种多样,并且已被广泛综述。 这些路线对于开发具有所需特性和活性的新化合物至关重要 .
作用机制
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets and cause changes that result in their anti-infective properties .
Biochemical Pathways
It’s known that some 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It’s known that 1,3,4-oxadiazole motifs are prominent in medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Result of Action
It’s known that 1,2,4-oxadiazoles have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Action Environment
It’s known that the compound was degraded with the passage of time under acidic conditions and oxidized completely in 35% h2o2 .
生化分析
Biochemical Properties
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Furthermore, 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in cellular metabolism, including alterations in the production of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain signaling pathways by binding to cell surface receptors or intracellular proteins . These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH . These changes can influence cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
属性
IUPAC Name |
3-benzyl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZTKSCBCMNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)



![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)
![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)


